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Compound of Interest

Compound Name: 3,5-Dibromophenylacetic acid

Cat. No.: B031679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dibromophenylacetic acid is a versatile synthetic building block offering a unique scaffold

for the development of novel bioactive molecules. The presence of two bromine atoms on the

phenyl ring provides strategic points for functionalization, primarily through cross-coupling

reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other

derivatives. This document provides detailed application notes and experimental protocols for

the use of 3,5-Dibromophenylacetic acid in the synthesis of potential therapeutic agents, with

a focus on the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel

modulators. Its use in biological studies has been noted for the evaluation of receptor activity

and the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands.[1]
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Property Value Reference

CAS Number 188347-49-1 [1]

Molecular Formula C₈H₆Br₂O₂

Molecular Weight 293.94 g/mol

Appearance White to off-white solid

Melting Point 99-102 °C

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and dichloromethane.

Safety Information
Always handle 3,5-Dibromophenylacetic acid in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Application: Synthesis of a Potential TRPV1
Antagonist
The TRPV1 channel is a key mediator of pain and inflammation, making it an attractive target

for the development of novel analgesics. The following section outlines a synthetic strategy to

prepare a potential TRPV1 antagonist starting from 3,5-Dibromophenylacetic acid. The

proposed synthesis involves an initial amide coupling followed by a Suzuki cross-coupling

reaction to introduce functionality at one of the bromine positions.

Synthetic Workflow
The overall synthetic scheme is depicted below.
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Caption: Synthetic workflow for a potential TRPV1 antagonist.

Experimental Protocols
1. Amide Coupling to Synthesize N-Aryl-2-(3,5-dibromophenyl)acetamide

This protocol describes the formation of an amide bond between 3,5-Dibromophenylacetic
acid and a primary amine using a standard coupling agent like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

Materials:

3,5-Dibromophenylacetic acid

Substituted primary amine (e.g., 4-tert-butylaniline)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Procedure:

To a solution of 3,5-Dibromophenylacetic acid (1.0 eq) in anhydrous DCM, add the

substituted primary amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP.

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous

sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

amide.

2. Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines the palladium-catalyzed Suzuki cross-coupling of the synthesized amide

with an arylboronic acid to introduce a new aryl group at one of the bromine positions.
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Materials:

N-Aryl-2-(3,5-dibromophenyl)acetamide (from previous step)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Round-bottom flask with reflux condenser

Magnetic stirrer

Heating mantle

Procedure:

In a round-bottom flask, combine the N-Aryl-2-(3,5-dibromophenyl)acetamide (1.0 eq),

arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

Add a 3:1:1 mixture of toluene, ethanol, and water.

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 8-12

hours.

Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the final

compound.

Quantitative Data
The following table presents representative biological activity data for known TRPV1

antagonists. The synthesized compounds derived from 3,5-Dibromophenylacetic acid would

be expected to exhibit activity in a similar range, which would need to be confirmed

experimentally.

Compound ID Target Assay Type IC₅₀ (nM)

Antagonist A Human TRPV1 Calcium Influx 15

Antagonist B Rat TRPV1 Electrophysiology 25

Antagonist C Human TRPV1 Calcium Influx 8

Signaling Pathway
TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin,

heat, or low pH, allows an influx of Ca²⁺ and Na⁺ into the neuron. This influx leads to

depolarization of the cell membrane and the generation of an action potential, which is

transmitted to the central nervous system and perceived as pain. TRPV1 antagonists block this

channel, thereby inhibiting the signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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